molecular formula C6H2N2O3 B8706960 Furo[3,4-C]pyridazine-5,7-dione CAS No. 5678-02-4

Furo[3,4-C]pyridazine-5,7-dione

Cat. No.: B8706960
CAS No.: 5678-02-4
M. Wt: 150.09 g/mol
InChI Key: CTFKMUREMWWVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,4-C]pyridazine-5,7-dione is a heterocyclic compound featuring fused furan and pyridazine rings with two ketone groups at the 5- and 7-positions.

Properties

CAS No.

5678-02-4

Molecular Formula

C6H2N2O3

Molecular Weight

150.09 g/mol

IUPAC Name

furo[3,4-c]pyridazine-5,7-dione

InChI

InChI=1S/C6H2N2O3/c9-5-3-1-2-7-8-4(3)6(10)11-5/h1-2H

InChI Key

CTFKMUREMWWVHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C(=O)OC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Furo[3,4-C]pyridazine-5,7-dione

  • Core Structure : Furan fused with pyridazine-dione.
  • Electron Deficiency: Likely exhibits a low LUMO (Lowest Unoccupied Molecular Orbital) level due to the electron-withdrawing dione groups and aromatic heterocycles.

Pyrrolo[3,4-d]pyridazine-5,7-dione (PPD)

  • Core Structure : Pyrrole fused with pyridazine-dione .
  • LUMO Level : Reported to have an ultra-low LUMO (-3.8 eV), attributed to its electron-deficient pyridazine-dione core and extended conjugation .
  • Synthesis: Synthesized via an inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine derivatives and electron-deficient dienophiles .

Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

  • Core Structure : Complex indolocarbazole fused with pyrrole and dione groups .
  • Electron Deficiency : Moderate, with applications focused on biological activity (e.g., antitumor agents) rather than optoelectronics .

Table 1: Structural and Electronic Comparison

Compound Core Structure LUMO (eV) Key Functional Groups Primary Applications
This compound Furan + pyridazine-dione Inferred: ~-3.5 to -4.0 Dione, furan Organic electronics (hypothesized)
Pyrrolo[3,4-d]pyridazine-5,7-dione Pyrrole + pyridazine-dione -3.8 Dione, pyrrole Electrochromic materials, OPVs
Indolocarbazole-dione derivatives Indole + pyrrole + carbazole + dione N/A Dione, glycosides Antitumor agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.